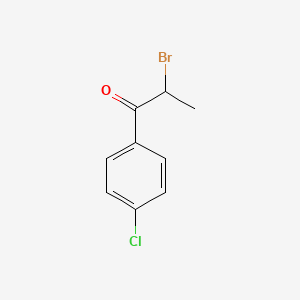

2-Bromo-4'-chloropropiophenone

説明

Contextualization of Alpha-Haloketones in Contemporary Organic Synthesis

Alpha-haloketones are a class of organic compounds characterized by a ketone functional group with a halogen atom positioned on the alpha-carbon. This arrangement of functional groups imparts a unique reactivity profile, making them highly valuable in synthetic organic chemistry. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the alpha-carbon, making it susceptible to nucleophilic attack. This inherent reactivity allows alpha-haloketones to participate in a wide range of chemical transformations, including nucleophilic substitutions, eliminations, and rearrangements.

These compounds are fundamental building blocks for the synthesis of a multitude of more complex molecules, especially heterocyclic compounds. The ability of alpha-haloketones to react with various nucleophiles, such as amines, thiols, and amidines, provides a straightforward route to the formation of diverse ring systems. researchgate.net Consequently, they are indispensable in the creation of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

Significance of 2-Bromo-1-(4-chlorophenyl)propan-1-one as a Versatile Chemical Intermediate

2-Bromo-1-(4-chlorophenyl)propan-1-one, with the chemical formula C₉H₈BrClO, is a prominent member of the alpha-haloketone family. nih.gov Its structure, featuring a bromine atom at the alpha position to a carbonyl group and a 4-chlorophenyl moiety, provides a unique combination of reactive sites that synthetic chemists can exploit. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the carbonyl group can undergo a variety of addition and condensation reactions. The presence of the 4-chlorophenyl group can also influence the electronic properties and biological activity of the resulting molecules.

The versatility of 2-Bromo-1-(4-chlorophenyl)propan-1-one is evident in its widespread use as a precursor for the synthesis of various heterocyclic systems. It is a key starting material for the preparation of thiazoles, pyrimidines, and other important scaffolds in medicinal chemistry. researchgate.netijesrr.org These heterocyclic cores are present in a vast number of biologically active compounds, highlighting the indirect but crucial role of 2-Bromo-1-(4-chlorophenyl)propan-1-one in drug discovery and development. Its utility extends to the synthesis of compounds investigated for anti-inflammatory, analgesic, and antimicrobial properties.

Scope and Objectives of Research on 2-Bromo-1-(4-chlorophenyl)propan-1-one

The primary focus of academic research involving 2-Bromo-1-(4-chlorophenyl)propan-1-one is to leverage its chemical reactivity to construct novel and complex molecular architectures. The overarching objective is often the discovery of new therapeutic agents. Researchers utilize this compound as a starting point to explore diverse chemical space and generate libraries of new compounds for biological screening.

A significant area of investigation involves the reaction of 2-Bromo-1-(4-chlorophenyl)propan-1-one with various binucleophiles to synthesize a wide range of heterocyclic compounds. For instance, its reaction with thiourea (B124793) or thioamides is a well-established method for the synthesis of aminothiazole derivatives, which are known to exhibit a broad spectrum of pharmacological activities. researchgate.net Similarly, its condensation with amidines or ureas can lead to the formation of pyrimidine (B1678525) and imidazole (B134444) derivatives.

The research objectives can be broadly categorized as follows:

Development of new synthetic methodologies: Exploring novel reaction conditions and catalysts to improve the efficiency, selectivity, and environmental friendliness of transformations involving 2-Bromo-1-(4-chlorophenyl)propan-1-one.

Synthesis of novel heterocyclic compounds: Utilizing the compound as a key building block to access previously unknown or difficult-to-synthesize heterocyclic systems.

Exploration of biological activities: Screening the newly synthesized compounds for a range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Structure-activity relationship (SAR) studies: Systematically modifying the structure of the derivatives synthesized from 2-Bromo-1-(4-chlorophenyl)propan-1-one to understand how chemical changes affect their biological activity, with the ultimate goal of designing more potent and selective drug candidates.

The following interactive data tables provide a summary of the key properties of 2-Bromo-1-(4-chlorophenyl)propan-1-one and examples of its application in the synthesis of biologically relevant compounds.

Table 1: Physicochemical Properties of 2-Bromo-1-(4-chlorophenyl)propan-1-one

| Property | Value |

| IUPAC Name | 2-bromo-1-(4-chlorophenyl)propan-1-one |

| CAS Number | 877-37-2 |

| Molecular Formula | C₉H₈BrClO |

| Molecular Weight | 247.52 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 52-56 °C |

| Boiling Point | 145-147 °C at 10 mmHg |

Table 2: Examples of Heterocyclic Scaffolds Synthesized from 2-Bromo-1-(4-chlorophenyl)propan-1-one

| Reactant | Resulting Heterocycle | Potential Biological Activity |

| Thiourea | 2-amino-4-(4-chlorophenyl)-5-methylthiazole | Antimicrobial, Anticancer |

| Thioacetamide (B46855) | 2,5-dimethyl-4-(4-chlorophenyl)thiazole | Anti-inflammatory |

| Benzamidine | 2-phenyl-4-(4-chlorophenyl)-5-methylpyrimidine | Antiviral |

| Guanidine | 2-amino-4-(4-chlorophenyl)-5-methylpyrimidine | Kinase inhibitor |

Structure

3D Structure

特性

IUPAC Name |

2-bromo-1-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKMPXRILWVZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396420 | |

| Record name | 2-bromo-1-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-37-2 | |

| Record name | 2-Bromo-1-(4-chlorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-1-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(4-chlorophenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1 4 Chlorophenyl Propan 1 One

Established Synthetic Routes to 2-Bromo-1-(4-chlorophenyl)propan-1-one

The most common and direct method for the synthesis of 2-bromo-1-(4-chlorophenyl)propan-1-one is the electrophilic α-bromination of its precursor, 4'-chloropropiophenone (B124772). prepchem.com This reaction leverages the increased acidity of the α-protons due to the electron-withdrawing effect of the adjacent carbonyl group, facilitating the formation of an enol or enolate intermediate that is susceptible to electrophilic attack.

This synthetic route involves the direct reaction of 4'-chloropropiophenone with a suitable brominating agent. The reaction proceeds via an acid-promoted mechanism where the ketone is converted to its enol form, which then reacts with the electrophilic bromine source. nih.gov

A variety of brominating agents have been effectively employed for this transformation, with bromine (Br₂) and copper(II) bromide being two of the most prominent.

Bromine (Br₂): The use of elemental bromine is a traditional and straightforward method for the α-bromination of ketones. nih.gov The reaction is often conducted in the presence of an acid catalyst, such as hydrobromic acid or acetic acid, to facilitate the formation of the enol intermediate. chemicalbook.com For instance, 4'-chloropropiophenone can be dissolved in a solvent like chloroform (B151607), and bromine is added dropwise, sometimes with a small amount of aluminum chloride as a catalyst, to yield the desired product. prepchem.comchemicalbook.com Another approach involves dissolving 4'-chloropropiophenone in methanol (B129727) at room temperature, followed by the addition of bromine and a few drops of hydrobromic acid. chemicalbook.com

Copper(II) Bromide (CuBr₂): This reagent offers a milder alternative to elemental bromine and is effective for the α-bromination of ketones. nih.gov The reaction typically requires heating the ketone with copper(II) bromide in a suitable solvent.

Other Brominating Agents: N-Bromosuccinimide (NBS) is another commonly used reagent for α-bromination, particularly under radical initiation conditions. Additionally, pyridinium (B92312) hydrobromide perbromide is a solid, stable, and less hazardous alternative to liquid bromine that has been successfully used for the bromination of various acetophenone (B1666503) derivatives. nih.gov

The table below summarizes common brominating agents and their typical reaction conditions.

| Brominating Agent | Catalyst/Initiator | Typical Solvents | Key Conditions |

| Bromine (Br₂) | HBr, Acetic Acid, AlCl₃ | Chloroform, Methanol, Acetic Acid | Room temperature to mild heating |

| Copper(II) Bromide | None (acts as own catalyst) | Chloroform, Ethyl Acetate | Reflux |

| N-Bromosuccinimide | Radical Initiator (e.g., AIBN) | Carbon tetrachloride | 60-80°C |

| Pyridinium Hydrobromide Perbromide | None | Acetic Acid | 90°C |

The selection of an appropriate solvent system and the careful control of reaction temperature are crucial for maximizing the yield and purity of 2-bromo-1-(4-chlorophenyl)propan-1-one.

Solvent Systems: The choice of solvent can significantly influence the reaction rate and selectivity.

Acetic Acid: This solvent is frequently used as it can also act as a catalyst for enolization. nih.gov

Halogenated Solvents: Chloroform and carbon tetrachloride are common choices, particularly when using bromine or NBS. prepchem.comgoogle.com

Methanol: Methanol has also been reported as a suitable solvent for reactions involving bromine. chemicalbook.com

Solvent-Free Conditions: In some instances, the reaction can be carried out under solvent-free conditions, which can be more environmentally friendly. bg.ac.rsacgpubs.org

Temperature Optimization: The optimal reaction temperature depends on the specific brominating agent and solvent used.

Reactions with bromine are often conducted at temperatures ranging from room temperature to around 30-35°C to control the reaction rate and prevent unwanted side reactions. prepchem.com

For less reactive brominating agents or to increase the reaction rate, elevated temperatures, such as refluxing the reaction mixture, may be necessary. nih.gov For example, the bromination of 4-chloroacetophenone using pyridine (B92270) hydrobromide perbromide in acetic acid is carried out at 90°C. nih.gov

While direct bromination of 4'-chloropropiophenone is the most direct route, other synthetic methods developed for analogous α-haloketones could also be applied. One such method involves the reaction of enol triethyl borates with N-bromosuccinimide (NBS). researchgate.net This process begins with the formation of a potassium enolate from the ketone, which is then treated with triethylborane (B153662) to form the enol triethyl borate. researchgate.net Subsequent reaction with NBS yields the α-bromoketone. researchgate.net This approach can offer an alternative for substrates where direct bromination may lead to side products.

Electrophilic α-Bromination of 4'-Chloropropiophenone

Advanced Synthetic Approaches and Methodological Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and asymmetric methods for the preparation of α-haloketones.

The α-carbon of 2-bromo-1-(4-chlorophenyl)propan-1-one is a chiral center, meaning the molecule can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is a significant area of research. Organocatalysis has emerged as a powerful tool for the asymmetric α-bromination of aldehydes and ketones. researchgate.netrsc.org Chiral catalysts, such as C₂-symmetric diphenylpyrrolidine or imidazolidine (B613845) derivatives, can facilitate the enantioselective bromination, affording the α-brominated products in high enantiomeric excess (up to 94-96% ee). researchgate.netrsc.org While not specifically detailed for 2-bromo-1-(4-chlorophenyl)propan-1-one in the provided context, these methods represent the current state-of-the-art for producing chiral α-bromo ketones.

Another advanced approach is the stereoconvergent cross-coupling of racemic α-bromoketones with arylmetal reagents. nih.gov This method, catalyzed by a nickel complex with a chiral ligand, can produce α-arylketones with high enantioselectivity from a racemic starting material. nih.gov This highlights the potential for advanced catalytic systems to control stereochemistry in reactions involving α-haloketones.

Development of Green Chemistry Approaches in 2-Bromo-1-(4-chlorophenyl)propan-1-one Synthesis

The synthesis of α-bromo aromatic ketones, including 2-Bromo-1-(4-chlorophenyl)propan-1-one, has traditionally involved methods with significant environmental and safety drawbacks. nih.gov A primary concern has been the use of hazardous brominating agents like liquid bromine, which is highly toxic, corrosive, and can lead to environmental pollution. nih.gov In response, significant research has focused on developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

A key development in green synthesis is the replacement of elemental bromine with safer, solid bromine carriers or in-situ generation methods. nih.govpatsnap.com One such approach involves using hydrogen peroxide as an oxidant with an inorganic bromide, such as sodium bromide, in an acidic medium. patsnap.com This method generates the brominating species in the reaction mixture, avoiding the handling and transport of highly reactive bromine. The reaction conditions are generally mild, and the process is noted for its high applicability and simple operation. patsnap.com

Another green strategy is the use of stable, solid brominating agents like pyridine hydrobromide perbromide or cetyltrimethylammonium tribromide (CTMATB). nih.govresearchgate.net These reagents are easier and safer to handle than liquid bromine and often lead to higher selectivity and cleaner reactions. nih.gov The use of pyridine hydrobromide perbromide has been successfully applied to the α-bromination of various acetophenone derivatives. researchgate.net

Furthermore, green chemistry principles encourage the use of environmentally benign solvents or solvent-free conditions. researchgate.net Microwave-assisted synthesis has emerged as a powerful tool, often used in conjunction with greener reagents. mdpi.com This technique can dramatically reduce reaction times from hours to minutes and improve product yields, thereby conserving energy and minimizing the potential for side-product formation. researchgate.netmdpi.com

The table below summarizes various green chemistry approaches developed for the synthesis of bromo organic compounds, which are applicable to the synthesis of 2-Bromo-1-(4-chlorophenyl)propan-1-one.

Table 1: Green Synthetic Approaches for α-Bromination of Aromatic Ketones

| Approach | Brominating System | Key Advantages | Reference |

|---|---|---|---|

| In-situ Generation | Hydrogen Peroxide / Sodium Bromide / Acid | Avoids use of liquid bromine; mild conditions; simple operation. | patsnap.com |

| Solid Bromine Carrier | Pyridine Hydrobromide Perbromide | Safer and easier to handle than liquid bromine; high selectivity. | nih.govresearchgate.net |

| Solid Bromine Carrier | Cetyltrimethylammonium Tribromide (CTMATB) | Safer alternative to liquid bromine; high yields in short reaction times. | researchgate.net |

Catalytic Strategies for Efficient Bromination

The efficiency and selectivity of the bromination of 1-(4-chlorophenyl)propan-1-one to produce 2-Bromo-1-(4-chlorophenyl)propan-1-one are significantly enhanced by catalytic strategies. The fundamental mechanism for the α-bromination of ketones involves the formation of an enol or enolate intermediate, a process that is typically catalyzed by either acids or bases.

Acid catalysis is a common strategy in the bromination of aryl ketones. The reaction is often conducted in acetic acid, which can serve as both a solvent and a catalyst. The acid protonates the carbonyl oxygen, increasing the acidity of the α-hydrogen and facilitating the formation of the enol tautomer. This enol form then readily reacts with the electrophilic bromine source. The rate-determining step in this process is typically the formation of the enol. nih.gov The presence of an electron-withdrawing group, such as the chloro group on the phenyl ring, can facilitate the α-bromination reaction. nih.gov

While specific, novel catalytic systems for the direct bromination of 1-(4-chlorophenyl)propan-1-one are not extensively detailed in recent literature, the principles of catalysis are central to established methods. For instance, in the green synthesis approach using hydrogen peroxide and sodium bromide, an acid like hydrochloric acid is a necessary component to catalyze the reaction. patsnap.com

The table below outlines common catalytic approaches used in the α-bromination of ketones.

Table 2: Catalytic Strategies for α-Bromination of Ketones

| Catalytic Approach | Catalyst/Medium | Role of Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Homogeneous Acid Catalysis | Acetic Acid | Acts as both solvent and catalyst; promotes enol formation. | Traditional and widely used method. |

Reactivity and Mechanistic Studies of 2 Bromo 1 4 Chlorophenyl Propan 1 One

Fundamental Chemical Reactivity Characteristics

The chemical behavior of 2-Bromo-1-(4-chlorophenyl)propan-1-one is largely dictated by the interplay of its functional groups: a ketone, a bromine atom on the alpha-carbon, and a chlorine atom on the phenyl ring.

2-Bromo-1-(4-chlorophenyl)propan-1-one is characterized by its electrophilic nature, making it a versatile intermediate in organic synthesis. The primary sites for nucleophilic attack are the carbonyl carbon and the alpha-carbon (the carbon atom adjacent to the carbonyl group) to which the bromine atom is attached.

The carbonyl group (C=O) is inherently electrophilic due to the higher electronegativity of the oxygen atom, which polarizes the double bond, creating a partial positive charge on the carbonyl carbon. The bromine atom attached to the alpha-carbon further enhances the electrophilicity of this position, making it highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its use in synthesizing more complex molecules.

The presence of two different halogen atoms, bromine and chlorine, in the molecule endows it with high reactivity and specific chemical properties. echemi.com

Bromine Atom: Positioned on the alpha-carbon, the bromine atom serves two main functions. Firstly, as a highly electronegative atom, it exerts a strong electron-withdrawing inductive effect, which increases the partial positive charge on the alpha-carbon, making it a prime target for nucleophiles. Secondly, the bromide ion is an excellent leaving group, facilitating nucleophilic substitution reactions at this position. ncert.nic.in The displacement of the bromine atom is a common and efficient transformation for this compound.

Chlorine Atom: The chlorine atom is attached to the phenyl ring at the para-position. As a halogen, it is also electronegative and exerts an electron-withdrawing effect on the aromatic ring. This influences the electronic properties of the entire molecule, including the reactivity of the carbonyl group. The reactivity of halogens generally decreases down the group in the periodic table. studymind.co.uk

The combination of the electrophilic ketone moiety and the halogen substituents makes this compound a valuable building block for various therapeutic and bioactive molecules. echemi.com

Diverse Chemical Transformations of 2-Bromo-1-(4-chlorophenyl)propan-1-one

The compound's structure allows it to undergo several key chemical transformations, including nucleophilic substitution, reduction, and oxidation.

Nucleophilic substitution is one of the most significant reactions involving 2-Bromo-1-(4-chlorophenyl)propan-1-one. echemi.com In these reactions, a nucleophile attacks the electron-deficient alpha-carbon, leading to the displacement of the bromide ion. ncert.nic.in This process allows for the introduction of a wide variety of functional groups. Common nucleophiles used in these reactions include amines and thiols, enabling the synthesis of diverse derivatives.

| Reaction Type | Common Nucleophiles | Resulting Functional Group |

| Nucleophilic Substitution | Amines (R-NH2), Thiols (R-SH), Azides (N3-), Thiocyanates (SCN-) | C-N Bond, C-S Bond |

Data table compiled from information in search results.

The ketone group in 2-Bromo-1-(4-chlorophenyl)propan-1-one can be readily reduced to a secondary alcohol. This transformation is typically achieved using common reducing agents. The reaction involves the addition of a hydride ion to the electrophilic carbonyl carbon.

| Reaction Type | Common Reagents | Product |

| Ketone Reduction | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | 2-Bromo-1-(4-chlorophenyl)propan-1-ol |

Data table compiled from information in search results. researchgate.net

While less common than substitution or reduction, the molecule can undergo oxidation. Strong oxidizing agents can be used to convert the compound into carboxylic acid derivatives.

| Reaction Type | Common Reagents | Potential Product |

| Oxidation | Potassium permanganate (B83412) (KMnO4), Chromium trioxide (CrO3) | 2-(4-chlorophenyl)propanoic acid derivatives |

Data table compiled from information in search results.

Derivatization Strategies and Functional Group Interconversions

The reactivity of 2-Bromo-1-(4-chlorophenyl)propan-1-one lends itself to a range of derivatization strategies, primarily through nucleophilic substitution reactions at the α-carbon. A prominent example of this is its application in the Hantzsch thiazole (B1198619) synthesis, a classic method for the formation of thiazole rings. organic-chemistry.orgsynarchive.com This reaction involves the condensation of an α-haloketone with a thioamide.

In a typical Hantzsch synthesis involving 2-Bromo-1-(4-chlorophenyl)propan-1-one, the α-bromoketone reacts with a thioamide, such as thioacetamide (B46855) or thiourea (B124793), to yield a substituted thiazole. nih.govasianpubs.orgnih.gov The reaction proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon bearing the bromine atom, followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.com The resulting thiazole derivatives are of interest in medicinal chemistry due to their presence in a variety of biologically active compounds. nih.govnih.gov

The general scheme for the Hantzsch thiazole synthesis with 2-Bromo-1-(4-chlorophenyl)propan-1-one is as follows:

Scheme 1: Hantzsch thiazole synthesis using 2-Bromo-1-(4-chlorophenyl)propan-1-one.

| Reactant 1 | Reactant 2 | Product Class | Significance |

| 2-Bromo-1-(4-chlorophenyl)propan-1-one | Thioamide (e.g., Thioacetamide, Thiourea) | Substituted Thiazoles | Core structure in many pharmaceutical compounds. nih.govnih.gov |

Beyond the synthesis of thiazoles, the α-bromo functionality can be displaced by a variety of other nucleophiles to achieve various functional group interconversions. For instance, reaction with amines can lead to α-aminoketones, while reaction with thiols can yield α-thioketones. These transformations provide access to a diverse range of chemical structures from a single starting material.

Coupling Reactions and Carbon-Carbon Bond Formation

The presence of a 4-chlorophenyl group in 2-Bromo-1-(4-chlorophenyl)propan-1-one introduces the possibility of engaging in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgwikipedia.org While the bromine atom on the propyl chain is highly reactive towards nucleophilic substitution, the chlorine atom on the aromatic ring is generally less reactive under these conditions. However, the aryl chloride can participate in various palladium-catalyzed coupling reactions.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov In principle, the 4-chlorophenyl moiety of 2-Bromo-1-(4-chlorophenyl)propan-1-one could be coupled with a variety of boronic acids to form biaryl structures. The general form of the Suzuki reaction is shown below. wikipedia.org

Scheme 2: General representation of the Suzuki Coupling reaction.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. nrochemistry.comwikipedia.orglibretexts.org This reaction could potentially be used to introduce an alkyne substituent at the 4-position of the phenyl ring of 2-Bromo-1-(4-chlorophenyl)propan-1-one.

Scheme 3: General representation of the Sonogashira Coupling reaction.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This could provide a pathway to introduce alkenyl substituents onto the 4-chlorophenyl ring.

Scheme 4: General representation of the Heck Coupling reaction.

It is important to note that while the potential for these coupling reactions exists due to the presence of the aryl chloride, the reactivity of the α-bromo ketone functionality might lead to competing side reactions under the conditions typically employed for these transformations. Careful optimization of reaction conditions would be necessary to achieve selective coupling at the aryl chloride position.

| Coupling Reaction | Coupling Partner | Potential Product Feature |

| Suzuki | Organoboron compound | Biaryl moiety |

| Sonogashira | Terminal alkyne | Arylalkyne linkage |

| Heck | Alkene | Substituted alkene |

Elucidation of Reaction Mechanisms

The reactions of 2-Bromo-1-(4-chlorophenyl)propan-1-one are governed by fundamental mechanistic principles of organic chemistry. The elucidation of these mechanisms involves studying the kinetic and thermodynamic aspects of the reactions and characterizing any transient intermediates.

Kinetic and Thermodynamic Aspects of Reactions

The nucleophilic substitution at the α-carbon of 2-Bromo-1-(4-chlorophenyl)propan-1-one can proceed through either an S(_N)1 or S(_N)2 mechanism, or a continuum between them. The preferred pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the steric environment around the electrophilic carbon.

S(_N)2 Mechanism: This is a bimolecular process where the rate of reaction is dependent on the concentration of both the substrate and the nucleophile. The reaction proceeds with inversion of stereochemistry at the chiral center. For α-bromoketones, the S(_N)2 pathway can be sterically hindered by the adjacent carbonyl group and the other substituents.

S(_N)1 Mechanism: This is a unimolecular process where the rate-determining step is the formation of a carbocation intermediate. The rate of reaction is primarily dependent on the concentration of the substrate. The stability of the carbocation is a crucial factor. In the case of 2-Bromo-1-(4-chlorophenyl)propan-1-one, the carbocation formed at the α-position would be stabilized by resonance with the adjacent carbonyl group and the 4-chlorophenyl ring. Polar protic solvents can also stabilize the carbocation intermediate, favoring the S(_N)1 pathway.

| Mechanistic Pathway | Key Features | Factors Favoring this Pathway for 2-Bromo-1-(4-chlorophenyl)propan-1-one |

| S(_N)2 | Bimolecular, inversion of stereochemistry | Strong, unhindered nucleophile; aprotic solvent. |

| S(_N)1 | Unimolecular, formation of carbocation intermediate, racemization | Weak nucleophile; polar protic solvent; stabilization of the carbocation by resonance. |

Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates, such as carbocations in an S(_N)1 reaction, are often challenging due to their high reactivity and short lifetimes. However, their existence can be inferred through various experimental and computational methods.

In the context of an S(_N)1 reaction of 2-Bromo-1-(4-chlorophenyl)propan-1-one, the formation of a planar, sp-hybridized carbocation intermediate is proposed. This intermediate would be susceptible to attack by a nucleophile from either face, leading to a racemic or nearly racemic mixture of products if the starting material were chiral.

Spectroscopic techniques can sometimes be employed to detect reaction intermediates. For example, in some cases, low-temperature NMR spectroscopy can be used to observe and characterize carbocations. Computational chemistry, using methods like Density Functional Theory (DFT), can also be a powerful tool to model the structure and stability of proposed intermediates and transition states, providing insights into the reaction mechanism at a molecular level.

Spectroscopic and Structural Characterization in the Context of Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a premier technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of 2-Bromo-1-(4-chlorophenyl)propan-1-one, the distinct electronic environments of the hydrogen atoms result in a characteristic pattern of signals. The spectrum confirms the presence of the 4-chlorophenyl group and the 2-bromopropanoyl moiety. The aromatic protons on the para-substituted benzene (B151609) ring are chemically non-equivalent and appear as a pair of doublets due to coupling with their ortho neighbors. The aliphatic portion of the molecule gives rise to a quartet for the methine proton (CH) at the C2 position, which is split by the three adjacent methyl protons. Correspondingly, the methyl group (CH₃) protons appear as a doublet, split by the single methine proton.

Specific spectral data reported for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are detailed below chemicalbook.com.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling |

| Aromatic (2H, ortho to C=O) | 7.94 - 8.00 | Doublet | Aromatic |

| Aromatic (2H, meta to C=O) | 7.44 - 7.50 | Doublet | Aromatic |

| -CH(Br)- (1H) | 5.19 - 5.27 | Quartet | Aliphatic |

| -CH₃ (3H) | 1.89 - 1.92 | Doublet | Aliphatic |

This data table is interactive. You can sort and filter the contents.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 2-Bromo-1-(4-chlorophenyl)propan-1-one, eight distinct signals are expected: four for the aromatic carbons, one for the carbonyl carbon, and three for the aliphatic carbons (though two aromatic carbons are chemically equivalent due to symmetry, resulting in fewer than eight signals). The carbonyl carbon is characteristically deshielded and appears significantly downfield.

| Carbon Assignment | Estimated Chemical Shift (δ) ppm | Notes |

| C=O (Carbonyl) | ~190 | Based on analogue data rsc.org |

| C-Cl (Aromatic) | ~140.5 | Based on analogue data rsc.org |

| C-C=O (Aromatic) | ~132.2 | Based on analogue data rsc.org |

| CH (Aromatic, meta to C=O) | ~130.3 | Based on analogue data rsc.org |

| CH (Aromatic, ortho to C=O) | ~129.2 | Based on analogue data rsc.org |

| -CH(Br)- | ~40-50 | Estimated range |

| -CH₃ | ~20-25 | Estimated range |

This data table is interactive. You can sort and filter the contents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

The molecular formula of 2-Bromo-1-(4-chlorophenyl)propan-1-one is C₉H₈BrClO nih.gov. Its monoisotopic mass is 245.9447 Da nih.gov. The mass spectrum would exhibit a characteristic molecular ion (M⁺) peak cluster reflecting the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in prominent peaks at M⁺, M+2⁺, and M+4⁺.

The primary fragmentation pathway for aryl ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.

| Fragment Ion (m/z) | Proposed Structure / Loss | Notes |

| 246 / 248 / 250 | [C₉H₈BrClO]⁺ | Molecular ion (M⁺) peak cluster |

| 167 / 169 | [M - Br]⁺ | Loss of a bromine radical |

| 139 / 141 | [ClC₆H₄CO]⁺ | α-cleavage, loss of CH₃CHBr radical |

| 77 | [C₆H₅]⁺ | Loss of chlorine from benzoyl fragment, followed by loss of CO |

This data table is interactive. You can sort and filter the contents.

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The FT-IR spectrum of 2-Bromo-1-(4-chlorophenyl)propan-1-one is dominated by a strong absorption band characteristic of the carbonyl (C=O) group of an aryl ketone. Other significant absorptions correspond to aromatic and aliphatic C-H stretching, aromatic C=C stretching, and C-halogen stretching vibrations in the fingerprint region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=O Stretch (Aryl Ketone) | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-Cl Stretch | 750 - 700 | Strong |

| C-Br Stretch | 650 - 550 | Medium-Strong |

This data table is interactive. You can sort and filter the contents.

X-ray Crystallography for Solid-State Molecular Conformation and Packing (Implied for similar compounds)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific, publicly archived crystal structure for 2-Bromo-1-(4-chlorophenyl)propan-1-one was not identified, analysis of structurally similar halogenated chalcones and ketones allows for informed inferences about its likely solid-state characteristics.

For instance, the related compound 2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one was found to crystallize in the monoclinic system with the centrosymmetric space group P2₁/c. It is common for relatively simple organic molecules like the title compound to adopt such common, densely packed crystal lattices.

In the solid state, the molecular conformation would be influenced by steric and electronic factors, with a particular dihedral angle between the plane of the chlorophenyl ring and the propanone side chain. The crystal packing would be stabilized by a network of intermolecular interactions. Given the presence of halogen atoms and the aromatic ring, interactions such as halogen bonding (C-Br···O=C or C-Cl···π) and π-π stacking between the chlorophenyl rings of adjacent molecules are likely to play a significant role in the supramolecular architecture. These non-covalent interactions are critical in dictating the physical properties of the material, such as its melting point and solubility.

Computational Chemistry and Theoretical Investigations of 2 Bromo 1 4 Chlorophenyl Propan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For 2-Bromo-1-(4-chlorophenyl)propan-1-one, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G**, would be employed to determine its most stable three-dimensional structure (optimized geometry). mdpi.com

These calculations would yield key geometrical parameters, including:

Bond Lengths: The distances between bonded atoms (e.g., C=O, C-Cl, C-Br, C-C bonds).

Bond Angles: The angles formed between three connected atoms.

Dihedral Angles: The torsional angles that define the molecule's conformation, particularly the orientation of the chlorophenyl ring relative to the propanone backbone.

The results of these calculations are fundamental for understanding the molecule's stability and are the starting point for further computational analysis. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation for 2-Bromo-1-(4-chlorophenyl)propan-1-one would require a molecular force field, which defines the potential energy of the system. By simulating the molecule's behavior in a given environment (e.g., in a solvent or in a crystal lattice), MD can provide insights into:

Conformational Flexibility: How the molecule's shape changes over time, including the rotation around single bonds.

Intermolecular Interactions: How multiple molecules of 2-Bromo-1-(4-chlorophenyl)propan-1-one interact with each other or with solvent molecules, identifying dominant forces like van der Waals interactions or dipole-dipole forces.

Solvation Effects: How the presence of a solvent affects the molecule's structure and dynamics.

These simulations are crucial for understanding the macroscopic properties of the compound based on its microscopic behavior.

Analysis of Electronic Properties and Reactivity Descriptors

Natural Bond Orbital (NBO) analysis is a method to study charge distribution, bonding interactions, and intramolecular charge transfer within a molecule. walisongo.ac.id For 2-Bromo-1-(4-chlorophenyl)propan-1-one, NBO analysis would quantify:

Atomic Charges: The partial charge on each atom, which helps identify electrophilic (positive) and nucleophilic (negative) centers. For example, the carbon atom of the carbonyl group (C=O) is expected to be highly electrophilic. walisongo.ac.id

Hybridization: The character of the atomic orbitals involved in bonding.

Intramolecular Interactions: Stabilizing interactions, such as hyperconjugation, which involve the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map for 2-Bromo-1-(4-chlorophenyl)propan-1-one would display:

Electron-Rich Regions (Nucleophilic Sites): Typically colored in shades of red, these areas correspond to negative electrostatic potential and are prone to attack by electrophiles. These are expected around the carbonyl oxygen and the halogen atoms. researchgate.net

Electron-Poor Regions (Electrophilic Sites): Colored in shades of blue, these areas have a positive electrostatic potential and are susceptible to nucleophilic attack. The carbonyl carbon is a primary site for such interactions. researchgate.net

Neutral Regions: Often colored in green, indicating areas of intermediate potential.

The MEP map provides a clear, qualitative picture of the molecule's charge distribution and reactivity. walisongo.ac.id

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor (nucleophile). The energy and location of the HOMO indicate the molecule's ability to donate electrons and the likely site of electrophilic attack. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor (electrophile). The energy and location of the LUMO show the molecule's ability to accept electrons and the likely site of nucleophilic attack. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dntb.gov.ua

For 2-Bromo-1-(4-chlorophenyl)propan-1-one, FMO analysis would be essential to understand its role in chemical reactions.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the mechanism. For reactions involving 2-Bromo-1-(4-chlorophenyl)propan-1-one, such as a nucleophilic substitution at the alpha-carbon, this modeling would involve:

Identifying Reactants, Products, and Intermediates: Mapping the starting and ending points of the reaction, along with any stable molecules formed along the way.

Locating Transition States: A transition state is the highest energy point along the reaction coordinate. Characterizing its geometry and energy is crucial for understanding the reaction kinetics.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the rate of the reaction.

This type of modeling can predict the most likely reaction pathways and explain why certain products are formed over others. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the molecular structure and electronic properties of compounds like 2-Bromo-1-(4-chlorophenyl)propan-1-one. By employing theoretical models, primarily Density Functional Theory (DFT), it is possible to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and mass spectra. The accuracy of these computational predictions is then critically assessed through validation against experimentally acquired data. This comparative approach is essential for confirming the proposed molecular structure and for a deeper understanding of its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are instrumental in the structural elucidation of organic molecules. These calculations are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within the framework of DFT. The predicted chemical shifts can then be compared with experimental data obtained from NMR spectroscopy.

For a comprehensive validation, a correlation plot between the experimental and calculated chemical shifts would be generated. A high degree of linearity and a correlation coefficient (R²) close to 1.0 would indicate excellent agreement between the theoretical model and the experimental reality, thereby confirming the structural assignment of the molecule.

Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts for Analogous Compounds

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Aromatic-H | Data not available | Data not available |

| CH | Data not available | Data not available |

| CH₃ | Data not available | Data not available |

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Analogous Compounds

| Carbon | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | Data not available | Data not available |

| Aromatic-C | Data not available | Data not available |

| CH | Data not available | Data not available |

| CH₃ | Data not available | Data not available |

Note: Specific predicted and experimental NMR data for 2-Bromo-1-(4-chlorophenyl)propan-1-one were not found in the available literature. The table structure is provided as a template for how such a comparison would be presented.

Infrared (IR) Spectroscopy

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an experimental IR spectrum. Theoretical frequency calculations are valuable for assigning specific vibrational modes to the observed peaks. It is a standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental data.

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch | Data not available | Data not available |

| Aromatic C-H stretch | Data not available | Data not available |

| C-Cl stretch | Data not available | Data not available |

| C-Br stretch | Data not available | Data not available |

Note: A detailed comparison of calculated and experimental IR frequencies for 2-Bromo-1-(4-chlorophenyl)propan-1-one is not available in the surveyed literature. The table illustrates the format for such a comparative analysis.

Mass Spectrometry (MS)

In the realm of mass spectrometry, computational chemistry can be employed to predict the fragmentation patterns of a molecule upon ionization. By calculating the energies of different fragmentation pathways, it is possible to rationalize the observed peaks in the experimental mass spectrum. This can aid in confirming the molecular weight and the connectivity of the atoms within the molecule. PubChem provides predicted collision cross-section data for various adducts of 2-Bromo-1-(4-chlorophenyl)propan-1-one, which is a computationally derived parameter relevant to ion mobility mass spectrometry.

Table 4: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 246.95200 | 141.4 |

| [M+Na]⁺ | 268.93394 | 153.7 |

| [M-H]⁻ | 244.93744 | 147.9 |

| [M+NH₄]⁺ | 263.97854 | 163.4 |

| [M+K]⁺ | 284.90788 | 141.5 |

This data is computationally predicted and sourced from PubChem.

Patent Landscape and Industrial Research Perspectives on 2 Bromo 1 4 Chlorophenyl Propan 1 One

Analysis of Patented Synthetic Routes and Applications of the Compound

The patent literature for 2-Bromo-1-(4-chlorophenyl)propan-1-one primarily centers on its use as a precursor rather than on novel methods for its own synthesis. The predominant synthetic route involves the electrophilic bromination of 4-chloropropiophenone. This established method is typically carried out by treating 4-chloropropiophenone with a brominating agent, such as molecular bromine, in a suitable solvent like acetic acid.

Patents more frequently describe the application of this compound in the synthesis of a variety of bioactive molecules. Its derivatives have been investigated for several therapeutic uses, leveraging the compound's reactive bromine atom and ketone functional group for further chemical modifications. These reactions often involve nucleophilic substitution, where the bromine atom is displaced by another functional group to build more complex molecular scaffolds.

The value of 2-Bromo-1-(4-chlorophenyl)propan-1-one as an intermediate is highlighted in patents for fungicides, such as in the preparation of precursors to cyproconazole. google.com Furthermore, its derivatives have shown potential as anti-inflammatory, analgesic, and antimicrobial agents. The compound serves as a critical starting material for creating these specialized chemicals.

| Application Area | Role of 2-Bromo-1-(4-chlorophenyl)propan-1-one | Example of Resulting Compound Class |

|---|---|---|

| Agrochemicals | Key intermediate | Fungicide precursors (e.g., for cyproconazole) google.com |

| Pharmaceuticals | Building block | Anti-inflammatory agents |

| Pharmaceuticals | Building block | Analgesic compounds |

| Pharmaceuticals | Building block | Antimicrobial agents |

Industrial-Scale Synthesis Optimization and Process Intensification

For industrial applications, the focus shifts from laboratory-scale synthesis to robust, scalable, and efficient production methods. Process intensification, a key principle in modern chemical engineering, aims to develop safer, cleaner, and more energy-efficient manufacturing processes. cetjournal.it

The traditional batch synthesis of 2-Bromo-1-(4-chlorophenyl)propan-1-one is effective but presents challenges for large-scale production, including issues with heat management, reaction control, and potential side reactions like over-bromination. To address these limitations, industrial research has moved towards continuous flow chemistry.

Continuous flow reactors offer significant advantages by providing superior control over reaction parameters such as temperature, mixing, and residence time. This enhanced control leads to higher yields, improved purity, and inherently safer processes due to the smaller reaction volumes at any given moment. cetjournal.it The shift from batch to continuous processing represents a significant step in the process intensification for intermediates like 2-Bromo-1-(4-chlorophenyl)propan-1-one. cetjournal.it

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis (Process Intensification) |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio, challenging for large exothermic reactions. | Excellent heat transfer due to high surface-area-to-volume ratio, allowing for better temperature control. |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small reactor volumes (hold-up) and superior temperature management. cetjournal.it |

| Reaction Control | Difficult to precisely control mixing and residence time, leading to potential side products. | Precise control over mixing, residence time, and temperature, leading to higher selectivity and yield. |

| Scalability | Scaling up can be complex and may require significant process redesign. | Easily scalable by operating the reactor for longer periods ("scaling out") or by using parallel reactors. |

Emerging Trends in Production and Market Demand for Chemical Intermediates

The market demand for specialized chemical intermediates like 2-Bromo-1-(4-chlorophenyl)propan-1-one is directly tied to the growth of the end-user industries, primarily pharmaceuticals and agrochemicals. As research and development in these sectors yield new, more complex active ingredients, the demand for versatile and reliable building blocks increases.

An emerging trend in chemical production is the adoption of more sustainable and efficient manufacturing technologies, such as continuous flow chemistry, as discussed previously. cetjournal.it This "shift to continuous" is driven by the need to reduce waste, minimize solvent use, lower energy consumption, and improve process safety. cetjournal.it For a compound like 2-Bromo-1-(4-chlorophenyl)propan-1-one, this means that producers who adopt these intensified processes can offer a more competitive and environmentally responsible product.

Furthermore, there is a growing emphasis on supply chain resilience. The COVID-19 pandemic highlighted the vulnerabilities in global supply chains for critical chemical intermediates. Consequently, there is an increasing trend towards diversifying sourcing and, in some cases, onshoring the production of key starting materials to ensure a stable supply for the manufacturing of essential medicines and other products. This trend could influence the production and market dynamics for crucial intermediates.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Environmentally Benign Synthetic Methods

Traditional synthesis of 2-Bromo-1-(4-chlorophenyl)propan-1-one and related α-bromoketones often involves hazardous reagents like molecular bromine and environmentally persistent organic solvents. nih.gov A significant challenge lies in developing greener synthetic protocols that improve atom economy, reduce waste, and utilize less hazardous materials.

Future research should prioritize the following areas:

Alternative Brominating Agents: Investigating and optimizing the use of safer, solid, and non-volatile brominating agents is crucial. Reagents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBH) present viable alternatives to liquid bromine. researchgate.net Polymer-supported reagents, such as polymer-supported pyridinium (B92312) bromide perbromide (PSPBP), offer advantages in terms of handling and simplified purification. rsc.org

Green Solvents: The replacement of conventional chlorinated solvents with water or other benign solvent systems is a key goal. google.com Research into reactions "on water" or in aqueous mixtures has shown promise for the synthesis of related compounds, often leading to easier work-up and reduced environmental impact. nih.govgoogle.com

Catalytic Systems: Exploring novel catalytic systems can enhance efficiency and selectivity. This includes metal-free protocols and the use of recyclable catalysts to minimize waste and cost. nih.govresearchgate.net For instance, the combination of a bromide/bromate couple or systems like H₂O₂-HBr offer environmentally friendly approaches to bromination. nih.govresearchgate.netorganic-chemistry.org

One-Pot Syntheses: Designing one-pot reaction sequences starting from more readily available precursors, such as secondary alcohols or olefins, can significantly improve process efficiency by reducing the number of isolation and purification steps. researchgate.net

Table 1: Comparison of Sustainable Synthetic Approaches for α-Bromoketones

| Method | Brominating Agent/System | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Aqueous Bromination | Bromide/Bromate couple | Water | Avoids hazardous molecular bromine and organic solvents. | researchgate.net |

| Polymer-Supported Synthesis | Polymer-supported pyridinium bromide perbromide (PSPBP) | Organic Solvent | Clean reaction, simplifies purification (no chromatography). | rsc.org |

| Oxidative Bromination | NH4Br / Oxone | Acetonitrile/Water | Green protocol using cheap, stable, and non-toxic reagents. | researchgate.net |

| H₂O₂-Mediated Bromination | H₂O₂-HBr aq system | Dioxane | Environmentally benign oxidant (H₂O₂). | nih.govorganic-chemistry.org |

| Water-Based Co-production | Bromine | Water | High atom utilization by co-producing bromoalkanes, avoiding HBr gas and acid waste. | google.com |

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

2-Bromo-1-(4-chlorophenyl)propan-1-one is a highly reactive electrophile, making it a valuable precursor for a wide range of organic molecules, particularly heterocycles. nih.gov While its use in synthesizing thiazoles, imidazoles, and other ring systems is established, there remains significant potential to uncover novel reactivity patterns and create diverse molecular scaffolds. nih.gov

Key research avenues include:

Multicomponent Reactions: Designing new multicomponent reactions (MCRs) that incorporate 2-Bromo-1-(4-chlorophenyl)propan-1-one would enable the rapid and efficient construction of complex molecules from simple starting materials in a single step.

Transition-Metal Catalysis: Exploring its use in transition-metal-catalyzed cross-coupling reactions could unlock new C-C, C-N, and C-S bond-forming strategies, expanding the range of accessible derivatives.

Asymmetric Synthesis: Developing enantioselective transformations using this prochiral ketone as a substrate would be highly valuable for the synthesis of chiral drugs and bioactive molecules.

Reaction with Novel Nucleophiles: Investigating its reactions with a broader array of complex nucleophiles could lead to the discovery of unprecedented molecular frameworks with unique biological or material properties. α-Haloketones are known to react with various nitrogen, oxygen, and sulfur nucleophiles to form important five-membered heterocyclic rings. nih.gov

Table 2: Potential Derivatization Pathways for 2-Bromo-1-(4-chlorophenyl)propan-1-one

| Reactant Class | Resulting Heterocycle/Compound Class | Significance | Reference |

|---|---|---|---|

| Thioureas/Thioamides | 2-Aminothiazoles | Core structure in many pharmaceuticals. | rsc.org |

| Guanidines | 2-Aminoimidazoles | Biologically active compounds. | nih.gov |

| o-Phenylenediamines | Quinoxalines / 1,5-Benzodiazepines | Important heterocycles in medicinal chemistry. | researcher.life |

| Carboxylic Acids/Derivatives | Furans, Oxazoles | Versatile heterocyclic building blocks. | nih.gov |

| Reducing Agents (e.g., NaBH₄) | 2-Bromo-1-(4-chlorophenyl)propan-1-ol | Chiral alcohol precursors. |

Expansion of Applications in Emerging Chemical and Materials Science Fields

Currently, the primary application of 2-Bromo-1-(4-chlorophenyl)propan-1-one is as an intermediate in pharmaceutical synthesis. However, its inherent reactivity and structural features suggest potential for use in other advanced fields.

Future research should explore its utility in:

Materials Science: The presence of heavy atoms (Br, Cl) and a conjugated system suggests that derivatives could possess interesting photophysical properties. Research into derivatives similar to chalcones, which are known to have non-linear optical (NLO) properties, could be a fruitful area. nih.gov Chalcone dibromides, which share structural similarities, are noted for being thermally stable crystalline materials. nih.gov

Polymer Chemistry: This compound could serve as a functional initiator or monomer in polymerization reactions, leading to the creation of novel polymers with specific properties conferred by the chlorophenyl and bromo-keto moieties.

Chemical Probes: Its reactivity towards nucleophiles, particularly thiols, could be exploited to design chemical probes for detecting specific biomolecules or for use in activity-based protein profiling.

Advanced Characterization Techniques and Integrative Computational-Experimental Studies

A deeper understanding of the structural, electronic, and reactive properties of 2-Bromo-1-(4-chlorophenyl)propan-1-one is essential for its rational application in synthesis and materials design. While standard spectroscopic data exists, more advanced studies are needed.

Future efforts should focus on:

Solid-State Analysis: Detailed single-crystal X-ray diffraction studies can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This is crucial for understanding crystal packing and its influence on material properties. mdpi.com

Computational Chemistry: Employing methods like Density Functional Theory (DFT) can offer profound insights into the molecule's electronic structure, molecular orbital energies (HOMO-LUMO), and reactivity descriptors. mdpi.comdntb.gov.ua Such studies can predict sites of electrophilic and nucleophilic attack, rationalize reaction mechanisms, and guide the design of new derivatives. dntb.gov.ua

Hirshfeld Surface Analysis: This computational tool can be used to visualize and quantify intermolecular interactions within the crystal structure, providing a detailed understanding of the forces that govern the supramolecular architecture. mdpi.comdntb.gov.ua

Integrative Studies: The most powerful approach involves combining experimental results with high-level computational analysis. This synergy can validate theoretical models, provide a comprehensive understanding of structure-property relationships, and accelerate the discovery of new applications for 2-Bromo-1-(4-chlorophenyl)propan-1-one and its derivatives. dntb.gov.ua

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-1-(4-chlorophenyl)propan-1-one, and what critical parameters affect yield and purity?

Answer: The compound is typically synthesized via bromination of 1-(4-chlorophenyl)propan-1-one using brominating agents like molecular bromine (Br₂) or -bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN). Solvent choice (e.g., CCl₄ or CHCl₃) and temperature control (60–80°C) are critical to minimize side reactions such as over-bromination or decomposition. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization improves purity. Yield optimization requires stoichiometric control of bromine equivalents and inert atmosphere conditions to prevent oxidation .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to characterize 2-Bromo-1-(4-chlorophenyl)propan-1-one?

Answer:

- ¹H NMR : The methyl group adjacent to the carbonyl appears as a triplet (~δ 1.8–2.0 ppm) due to coupling with the brominated CH₂ group. The aromatic protons (4-chlorophenyl) show a doublet of doublets (~δ 7.4–7.6 ppm) due to para-substitution.

- ¹³C NMR : The carbonyl carbon resonates at ~δ 195–200 ppm. The quaternary carbon bonded to bromine appears at ~δ 50–55 ppm.

- IR : Strong carbonyl stretch (~1700 cm⁻¹) and C-Br vibration (~550–600 cm⁻¹).

- MS : Molecular ion peak at m/z 247 (M⁺, C₉H₈BrClO), with fragmentation patterns showing loss of Br (M⁺ – 79) and Cl (M⁺ – 35) .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic structure and reactivity of 2-Bromo-1-(4-chlorophenyl)propan-1-one?

Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP or M06-2X) and basis sets (6-31G(d,p) for lighter atoms, LANL2DZ for Br/Cl) can model electronic properties. Key analyses include:

- Frontier Molecular Orbitals (FMOs) : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps.

- Natural Bond Orbital (NBO) : Quantify hyperconjugative interactions (e.g., C=O → σ*C-Br).

- Reactivity Descriptors : Global electrophilicity index () and local Fukui functions predict regioselectivity in substitution reactions .

Q. How does the crystal structure of 2-Bromo-1-(4-chlorophenyl)propan-1-one inform its chemical behavior?

Answer: Single-crystal X-ray diffraction reveals:

- Bond Lengths : C-Br (~1.95 Å) and C=O (~1.21 Å) distances, indicating moderate polarization.

- Dihedral Angles : The 4-chlorophenyl ring is nearly coplanar with the carbonyl group (dihedral angle <10°), favoring conjugation and stabilizing the ketone.

- Packing Interactions : Weak van der Waals interactions dominate, explaining the compound’s low melting point (~65–70°C). Refinement using SHELXL (via the SHELX suite) ensures high precision in structural parameters .

Q. What are the challenges in analyzing reaction mechanisms involving 2-Bromo-1-(4-chlorophenyl)propan-1-one under nucleophilic substitution (SN₂) conditions?

Answer: Steric hindrance from the bulky 4-chlorophenyl group and the adjacent methyl group reduces SN₂ feasibility. Instead, the reaction proceeds via an SN₁ mechanism, as evidenced by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。